Ethyl[(6-methylpyridin-2-yl)methyl]amine
Description
Ethyl[(6-methylpyridin-2-yl)methyl]amine is a secondary amine featuring an ethyl group and a 6-methylpyridin-2-ylmethyl substituent. The 6-methylpyridine moiety confers steric and electronic effects, influencing its reactivity and coordination behavior. This compound is structurally related to ligands used in transition-metal complexes, such as tris[(pyridin-2-yl)methyl]amine (TPA) derivatives, where methyl substitutions modulate steric bulk and metal-binding efficiency . This compound and its analogs are also intermediates in pharmaceuticals, as evidenced by their use in high-purity active pharmaceutical ingredients (APIs) .
Properties
IUPAC Name |
N-[(6-methylpyridin-2-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-10-7-9-6-4-5-8(2)11-9/h4-6,10H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDHFFGNRGXMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl[(6-methylpyridin-2-yl)methyl]amine can be synthesized through several methods. One common approach involves the reaction of 6-methylpyridine-2-carbaldehyde with ethylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques like column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. The process involves passing the reactants through a packed column containing a suitable catalyst, such as Raney nickel, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(6-methylpyridin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl[(6-methylpyridin-2-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of agrochemicals
Biological Activity
Ethyl[(6-methylpyridin-2-yl)methyl]amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
This compound features a pyridine ring with a methyl substitution at the 6-position, linked to an ethyl amine group. This structural configuration suggests potential interactions with biological targets, particularly in enzymatic pathways and receptor binding.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have shown activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported in the range of 40-50 µg/mL against several pathogens .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 40 |
| Compound B | S. aureus | 50 |
2. Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. Similar pyridine derivatives have been evaluated for their cytotoxic effects against cancer cell lines, demonstrating IC50 values ranging from 10 to 20 µM in assays involving human cancer cells such as HeLa and MCF-7 .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides necessary for DNA replication .
- Metal Ion Interaction : The compound may interact with metal ions, influencing various biochemical pathways involved in redox reactions and catalysis.
Study on Antitumor Activity
In a study evaluating the antitumor efficacy of related pyridine derivatives, researchers found that specific substitutions on the pyridine ring significantly enhanced cytotoxicity against tumor cells. The study highlighted the importance of the ethylamine moiety in improving cell permeability and bioavailability .
Pharmacokinetic Studies
Pharmacokinetic assessments have indicated that compounds similar to this compound exhibit favorable absorption characteristics, making them suitable candidates for further development in drug formulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three classes of analogs: (i) TPA-based ligands with varying methyl substitutions, (ii) dihydrochloride salts of related amines, and (iii) pyridine/pyrimidine-containing derivatives.
Ligands in Coordination Chemistry
Ethyl[(6-methylpyridin-2-yl)methyl]amine shares structural motifs with ligands like tris[(6-methylpyridin-2-yl)methyl]amine (Me₃TPA). Key differences include:
Key Findings :
- Methyl groups on pyridine rings increase steric hindrance, slowing metalation (e.g., Me₃TPA requires prolonged heating for Ru complex formation) .
- This compound, with a single methylpyridinyl group, is expected to exhibit intermediate steric effects compared to MeTPA and Me₃TPA.
Dihydrochloride Salts of Related Amines
Dihydrochloride derivatives are common in pharmaceuticals due to improved solubility and stability:
Key Findings :
- The dihydrochloride form enhances molecular weight and stability, as seen in the API intermediate (359.29 g/mol, ≥97% purity) .
Pyridine/Pyrimidine-Containing Derivatives
Compounds with pyridine or pyrimidine cores highlight electronic effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
